molecular formula C17H17BrN2O4 B5846897 N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide

N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide

Cat. No.: B5846897
M. Wt: 393.2 g/mol
InChI Key: GBDAFUHOEFHESE-UHFFFAOYSA-N
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Description

N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide typically involves multiple steps, starting with the preparation of the core phenoxyacetyl intermediate. The process often includes:

    Bromination: Introduction of a bromine atom to the phenoxy ring.

    Acetylation: Addition of an acetyl group to the brominated phenoxy compound.

    Methoxylation: Introduction of a methoxy group to the benzene ring.

    Carboximidamide Formation: Conversion of the acetylated intermediate to the final carboximidamide structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions may involve the use of catalysts like palladium or nickel in the presence of appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Material Science: Component in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
  • N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide

Uniqueness

N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c1-11-3-8-15(14(18)9-11)23-10-16(21)24-20-17(19)12-4-6-13(22-2)7-5-12/h3-9H,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDAFUHOEFHESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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